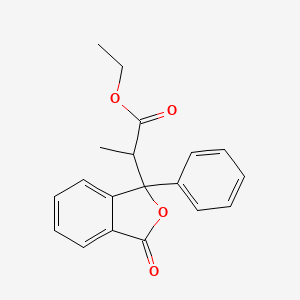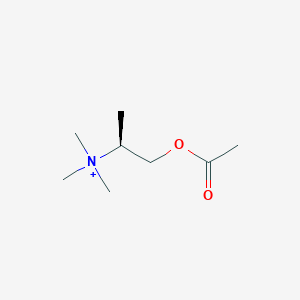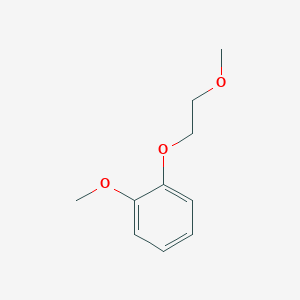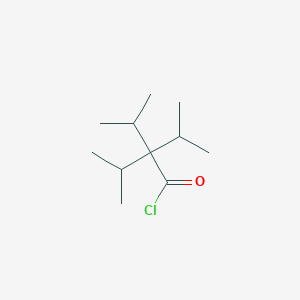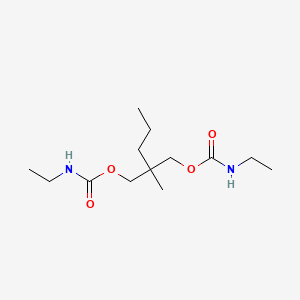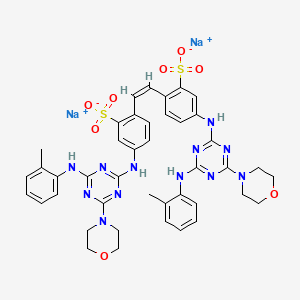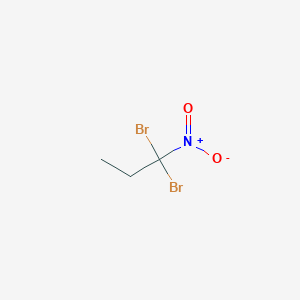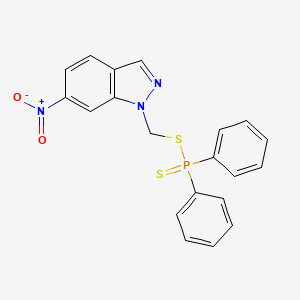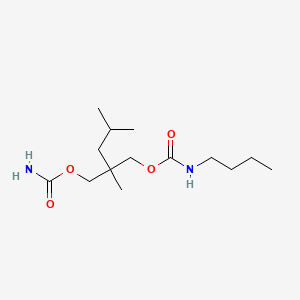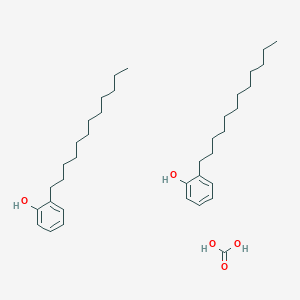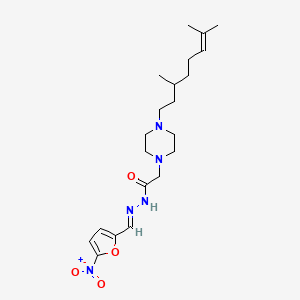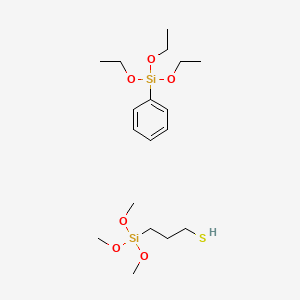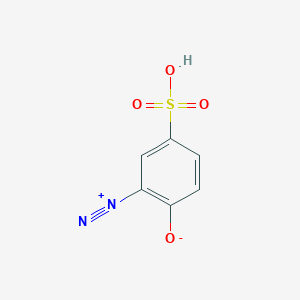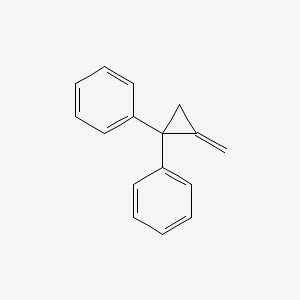
Benzene, (2-methylene-1-phenylcyclopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (2-methylene-1-phenylcyclopropyl)-: is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of benzene, featuring a cyclopropyl group substituted with a methylene and phenyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-methylene-1-phenylcyclopropyl)- typically involves the cyclopropanation of styrene derivatives. One common method includes the reaction of 1-bromo-3-phenylpropane with N-bromosuccinimide in the presence of benzoyl peroxide and carbon tetrachloride. The resulting 1,3-dibromo-1-phenylpropane is then treated with a zinc-copper couple in dimethylformamide to yield the desired cyclopropylbenzene .
Industrial Production Methods: While specific industrial production methods for Benzene, (2-methylene-1-phenylcyclopropyl)- are not well-documented, the general approach involves large-scale cyclopropanation reactions using similar reagents and conditions as described above. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions: Benzene, (2-methylene-1-phenylcyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropyl ring.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl ring undergoes nitration, sulfonation, or halogenation under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), Sulfuric acid (H₂SO₄), Halogens (Cl₂, Br₂)
Major Products Formed:
Oxidation: Carboxylic acids, Ketones
Reduction: Hydrogenated cyclopropyl derivatives
Substitution: Nitrobenzene, Sulfonated benzene, Halogenated benzene
科学的研究の応用
Benzene, (2-methylene-1-phenylcyclopropyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Benzene, (2-methylene-1-phenylcyclopropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
類似化合物との比較
- Cyclopropylbenzene
- Phenylcyclopropane
- Methylene-cyclopropylbenzene
Comparison: Benzene, (2-methylene-1-phenylcyclopropyl)- is unique due to the presence of both a methylene and phenyl group on the cyclopropyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylene group can participate in additional chemical reactions, enhancing the compound’s versatility in synthetic applications .
特性
CAS番号 |
25152-47-0 |
|---|---|
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC名 |
(2-methylidene-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C16H14/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,1,12H2 |
InChIキー |
GILVKAZLLFNSHJ-UHFFFAOYSA-N |
正規SMILES |
C=C1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


